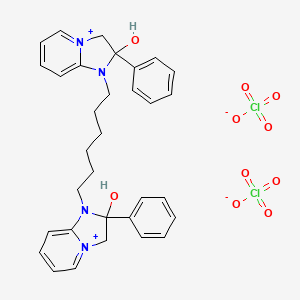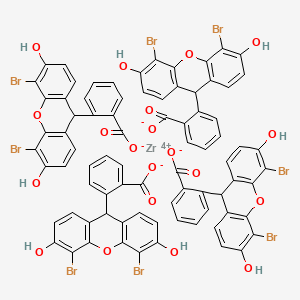
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt typically involves the bromination of 3,6-dihydroxyxanthene followed by the introduction of a benzoic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the bromination of xanthene derivatives, followed by the addition of benzoic acid and zirconium salts under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic applications due to its reactivity and stability.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt involves its interaction with molecular targets through various pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid: A similar compound used as a fluorescent probe in biological research.
3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt: Another related compound with similar applications in organic synthesis and catalysis.
Uniqueness
2-(4,5-Dibromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt stands out due to its unique combination of bromine atoms and zirconium salt, which enhances its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
97862-03-8 |
|---|---|
Fórmula molecular |
C80H44Br8O20Zr |
Peso molecular |
2055.6 g/mol |
Nombre IUPAC |
2-(4,5-dibromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(4+) |
InChI |
InChI=1S/4C20H12Br2O5.Zr/c4*21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;/h4*1-8,15,23-24H,(H,25,26);/q;;;;+4/p-4 |
Clave InChI |
YJJKWGHKLPSSAI-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Br)OC4=C2C=CC(=C4Br)O)C(=O)[O-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


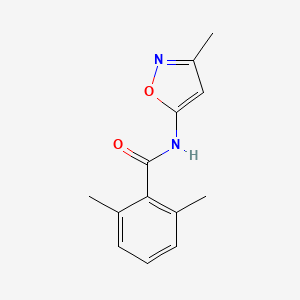
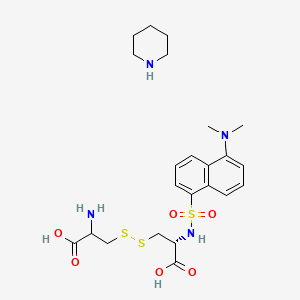


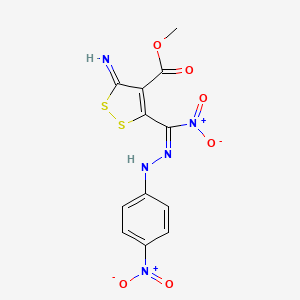

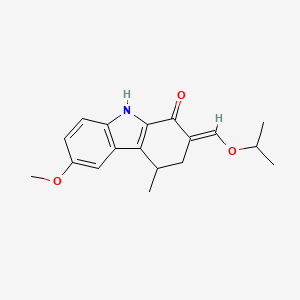



![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)


